1-Pentyl-3-(2-methylphenylacetyl)indole, commonly referred to as JWH-251, is a synthetic cannabinoid that belongs to a class of compounds known as cannabimimetic indoles. These compounds are designed to mimic the effects of natural cannabinoids found in the Cannabis plant, specifically targeting the cannabinoid receptors in the body. JWH-251 has garnered attention for its potential therapeutic applications and its role in the emerging field of synthetic cannabinoid research.
The compound was first synthesized by researchers at the Research Triangle Institute and has been studied for its affinity for cannabinoid receptors. It is part of a broader investigation into synthetic cannabinoids that began in the early 2000s, aimed at understanding their pharmacological properties and potential medicinal uses .
1-Pentyl-3-(2-methylphenylacetyl)indole is classified as a synthetic cannabinoid, specifically an indole derivative. It acts primarily as an agonist for the cannabinoid receptor type 1 (CB1) and has shown moderate activity at the cannabinoid receptor type 2 (CB2). Its structural characteristics differentiate it from naturally occurring cannabinoids, making it a subject of interest in both pharmacology and toxicology .
The synthesis of 1-pentyl-3-(2-methylphenylacetyl)indole involves several key steps:
The process requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity .
The synthesis can be performed using various organic solvents and reagents, with yields typically being optimized through iterative testing of different conditions. Characterization of the final product is often conducted using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structural integrity .
The molecular formula of 1-pentyl-3-(2-methylphenylacetyl)indole is C_{18}H_{23}N O_{2}, indicating it contains 18 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and two oxygen atoms. The compound features a complex structure characterized by:
The molecular weight of JWH-251 is approximately 285.38 g/mol. Its structural formula can be represented as follows:
This structure allows for interaction with cannabinoid receptors, influencing its pharmacological activity .
1-Pentyl-3-(2-methylphenylacetyl)indole undergoes various chemical reactions typical for synthetic cannabinoids:
In vitro studies have demonstrated that JWH-251 shows significant efficacy as an agonist at CB1 receptors with a Ki value (inhibition constant) indicating strong binding affinity. This property is crucial for its potential therapeutic applications .
The mechanism by which 1-pentyl-3-(2-methylphenylacetyl)indole exerts its effects involves:
Studies have shown that JWH-251 has a five-fold selectivity for CB1 over CB2 receptors, indicating its primary action occurs within the central nervous system rather than peripheral tissues .
JWH-251 is typically presented as a white crystalline powder. Its melting point and solubility characteristics are essential for formulation in research applications.
The compound exhibits stability under normal laboratory conditions but may degrade under extreme pH or temperature conditions. Its solubility in organic solvents makes it suitable for various experimental setups.
Relevant data includes:
1-Pentyl-3-(2-methylphenylacetyl)indole is primarily used in research settings to explore:
Additionally, this compound serves as a reference standard in toxicology studies related to synthetic cannabinoids, helping researchers assess the safety and efficacy of new compounds within this class .
The development of cannabimimetic indoles represents a deliberate effort to explore structure-activity relationships (SAR) within the cannabinoid receptor system. John W. Huffman's pioneering work in the 1990s established the foundational chemistry for 3-acylindole derivatives designed as CB1 receptor probes. Early synthetic cannabinoids featured naphthoyl substituents at the indole 3-position (exemplified by JWH-018), demonstrating significant receptor affinity but presenting complex synthetic pathways requiring multiple purification steps [3] [6]. The transition to phenylacetylindole scaffolds emerged as a strategic simplification, enabling more straightforward structure-activity exploration through efficient synthetic routes. The 1-pentyl-3-phenylacetylindole core first appeared in published literature circa 2005 as part of systematic efforts to understand pharmacophore requirements for CB1 activation [3]. This structural simplification facilitated high-throughput exploration of substituent effects on the phenyl ring while retaining the critical 1-pentyl side chain – a structural element consistently associated with cannabimimetic activity across chemical classes [6] [7].
Table 1: Key Milestones in Cannabimimetic Indole Development
Year | Development Phase | Representative Compounds | Structural Features |
---|---|---|---|
1994 | Prototype aminoalkylindoles | WIN 55,212-2 | Morpholinylalkyl, benzoxazine carbonyl |
1994 | Naphthoylindole generation | JWH-018 | 1-Pentyl, 3-(naphthalene-1-carbonyl) |
2005 | Phenylacetylindole introduction | JWH-251 (2-methyl variant) | 1-Pentyl, 3-(2-methylphenylacetyl) |
2011 | Regulatory response to early analogs | JWH-251 scheduling | Recognition of psychoactivity in humans |
The strategic replacement of the naphthoyl group with phenylacetyl fundamentally altered molecular topology while retaining cannabimimetic properties. Electronic distribution analysis reveals significant differences: the naphthoyl group provides an extended planar aromatic system enabling π-stacking interactions within the CB1 binding pocket, whereas the phenylacetyl moiety introduces torsional flexibility at the acetyl linker and reduced aromatic surface area [3] [7]. Biochemical binding data demonstrates this structural shift reduces CB1 affinity by approximately one order of magnitude. JWH-018 (naphthoyl) exhibits Kᵢ = 9.0 nM at CB1 receptors, while unsubstituted phenylacetylindole shows Kᵢ = 112 nM [7]. Despite this reduction, strategic substitution on the phenyl ring can substantially compensate for affinity loss – particularly with ortho-position modifications.
The molecular volume differential between scaffolds is significant: naphthoylindoles typically exceed 300 ų, while phenylacetylindoles range between 250-280 ų. This reduction correlates with distinct positioning within the orthosteric binding site, as suggested by mutagenesis studies. Crucially, the methyl group at the ortho position (2-methyl) in 1-pentyl-3-(2-methylphenylacetyl)indole introduces steric interactions that restrict rotation of the phenyl ring, creating a bioactive conformation mimicking the spatial occupancy of the naphthoyl group's second ring. This conformational constraint explains the compound's 5-fold higher CB1 affinity (Kᵢ = 28 nM) compared to its unsubstituted phenylacetyl counterpart [3] [7].
Table 2: Structural and Pharmacological Comparison of Key Scaffolds
Structural Feature | Naphthoylindole (JWH-018) | Unsubstituted Phenylacetylindole | 2-Methylphenylacetylindole (JWH-251) |
---|---|---|---|
Molecular Weight (g/mol) | 341.5 | 305.4 | 319.4 |
CB1 Kᵢ (nM) | 9.0 | 112 | 28 |
CB1/CB2 Selectivity Ratio | 5.3 | 1.8 | 4.9 |
ED₅₀ Hypothermia (mg/kg) | 0.56 | >10 | 1.9 |
Aromatic Surface Area (Ų) | 78 | 50 | 52 |
The synthesis of 1-pentyl-3-(2-methylphenylacetyl)indole derivatives employs strategically staged functionalization, enabling precise control over substituent placement. The core methodology involves:
Indole Nitrogen Alkylation: 1-Pentylindole synthesis proceeds via SN2 reaction between indole and 1-bromopentane under basic conditions (KOH/DMSO). This step establishes the critical lipophilic side chain influencing receptor recognition kinetics [3].
Friedel-Crafts Acylation at C3: The pivotal step employs phenylacetyl chloride derivatives under Lewis acid catalysis (AlCl₃ or ZnCl₂) to introduce the phenylacetyl moiety. The electrophile can be pre-functionalized or introduced as a blank canvas for subsequent modification [7].
Directed Ortho-Metalation (DoM): Post-acylation functionalization leverages the acetyl group's directing effect. Treatment with strong bases (LDA or TMPMgCl·LiCl) generates ortho-anions that react with electrophiles including methyl iodide (for methyl), NFSI (for fluorine), or trimethylborate (for boronic acids enabling Suzuki coupling) [9]. This approach enabled the synthesis of the critical 2-methyl derivative through regioselective methylation at the ortho position.
Cross-Coupling Alternatives: For halogenated derivatives, Suzuki-Miyaura coupling using Pd(PPh₃)₄ catalyst enables introduction of pre-substituted phenylboronic acids. This method demonstrates particular utility for introducing sterically hindered ortho-substituents that challenge direct electrophilic substitution [1] [9].
Table 3: Synthetic Methods for Phenyl Ring Functionalization
Method | Positional Selectivity | Functional Groups Installed | Yield Range (%) | Limitations |
---|---|---|---|---|
Electrophilic Substitution | Para > Ortho | Br, Cl, NO₂ | 45-75 | Limited regiocontrol, low ortho yield |
Directed Ortho-Metalation | Exclusive Ortho | CH₃, F, CHO, B(OH)₂ | 60-85 | Requires anhydrous conditions |
Suzuki-Miyaura Coupling | Dependent on boronic acid | CH₃, OCH₃, CF₃, heteroaryl | 50-90 | Requires halogenated precursor |
Reductive Amination | Meta/Para | NR₂ (dialkylamino) | 30-55 | Competing over-alkylation |
The strategic placement of substituents on the phenylacetyl ring profoundly influences CB1 receptor affinity and selectivity. Ortho-substitution, particularly with small hydrophobic groups (methyl, bromo, chloro), demonstrates optimal enhancement of CB1 interactions. The 2-methyl group in JWH-251 increases CB1 affinity approximately 4-fold over the unsubstituted phenylacetyl analog (Kᵢ = 28 nM vs. 112 nM) and significantly enhances selectivity over CB2 receptors (ratio = 4.9 vs. 1.8) [3] [7]. This affinity boost stems from van der Waals interactions with hydrophobic subpockets in the CB1 binding site and conformational restriction of the phenyl ring, reducing entropic penalty upon binding.
Positional isomerism dramatically impacts functional activity. 2-Substituted analogs consistently exhibit higher potency in vivo than 3- or 4-substituted isomers. In the mouse hypothermia model, 2-methylphenylacetylindole (ED₅₀ = 1.9 mg/kg) demonstrates 5-fold greater potency than its 3-methyl isomer (ED₅₀ = 9.4 mg/kg) and complete loss of activity in the 4-methyl analog (ED₅₀ >10 mg/kg) [6] [7]. This reflects steric exclusion from the binding pocket when substituents occupy positions that disrupt ligand-receptor complementarity.
Electronic modulation through substituents shows nuanced effects: ortho-fluoro substitution maintains potency (ED₅₀ = 2.1 mg/kg) similar to methyl, while electron-donating methoxy groups reduce efficacy despite comparable affinity. This divergence suggests that while affinity depends primarily on steric compatibility, efficacy requires specific electronic interactions influencing receptor activation dynamics. Recent chloro-substitution studies on indole-core positions reveal position-specific effects: 4- and 5-chloroindole analogs show reduced CB1 affinity, while 6- and 7-chloro substitutions maintain binding comparable to unmodified analogs [9]. This highlights the exquisite sensitivity of receptor interactions to steric and electronic perturbations throughout the molecular framework.
Table 4: Impact of Phenyl Ring Substitution on Cannabinoid Activity
Substituent Position & Type | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | CB1/CB2 Selectivity | ED₅₀ Hypothermia (mg/kg) | Locomotor Suppression ED₅₀ (mg/kg) |
---|---|---|---|---|---|
Unsubstituted | 112 ± 15 | 205 ± 28 | 1.8 | >10 | >10 |
2-Methyl (JWH-251) | 28 ± 4 | 137 ± 19 | 4.9 | 1.9 ± 0.3 | 2.1 ± 0.4 |
2-Fluoro | 34 ± 5 | 148 ± 22 | 4.4 | 2.1 ± 0.3 | 2.4 ± 0.5 |
2-Methoxy | 47 ± 6 | 210 ± 31 | 4.5 | 3.8 ± 0.6 | 4.2 ± 0.8 |
3-Methyl | 142 ± 20 | 290 ± 42 | 2.0 | 9.4 ± 1.2 | >10 |
3-Methoxy | 210 ± 30 | 350 ± 50 | 1.7 | >10 | >10 |
4-Methyl | 890 ± 120 | 950 ± 140 | 1.1 | >10 | >10 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7